N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

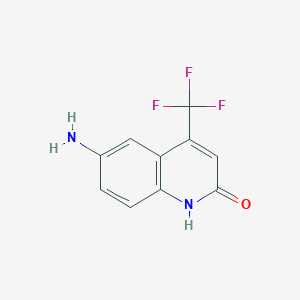

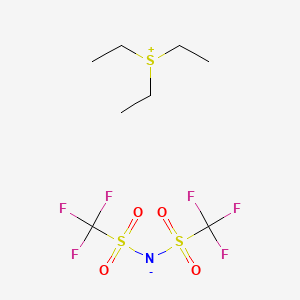

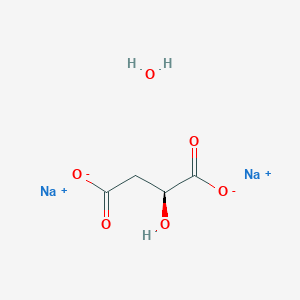

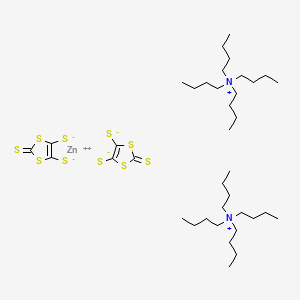

“N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)” is a chemical compound with the molecular formula C38H72N2S10Zn and a molecular weight of 943 g/mol1.

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the resources I have.Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the resources I have.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Studies have developed new sterically demanding ligands containing biomimetic N3S2 cores, which have been synthesized to explore complexes with [ZnN3S2] cores in monomeric forms with trans-thiolate donor atoms. Such research is pivotal for understanding the coordination chemistry of zinc and its potential applications in catalysis, molecular recognition, and bioinorganic chemistry. For instance, Shaban, Puchta, and Eldik (2010) demonstrated the synthesis, characterization, and DFT calculations of five-coordinate Zinc(II) complexes containing sterically demanding bio-mimetic N3S2 ligands, which highlight the synthetic strategies and the electronic properties of these complexes (Shaban, Puchta, & Eldik, 2010).

Structural and Reactive Properties

Research on zinc thiolate complexes has revealed their structural and reactive properties, contributing to a deeper understanding of zinc's role in biological systems and its potential in material science. The reactivity of zinc thiolate bonds, for instance, has been investigated to understand their redox noninnocence and their relevance in bioinorganic sites, providing insights into oxidative organopolysulfide formation and S3 insertion, which are crucial for developing new materials and understanding biological zinc sites (Ballesteros & Tsui, 2019).

Applications in Molecular Electronics

The synthesis of polyfluoroalkylsulfanyl-substituted tetrathiafulvalene derivatives, through the reaction of specific zinc complexes, opens new avenues in the development of molecular electronics. These derivatives, due to their electrochemical properties and the ability to form cation radical salts, are significant for creating new electronic materials with potential applications in organic electronics and as molecular conductors (Nozdryn et al., 1997).

Safety And Hazards

I could not find specific information on the safety and hazards associated with this compound.

Direcciones Futuras

The future directions or applications of this compound are not available in the resources I have.

Propiedades

Número CAS |

68449-38-7 |

|---|---|

Nombre del producto |

N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) |

Fórmula molecular |

C38H72N2S10Zn |

Peso molecular |

943 g/mol |

Nombre IUPAC |

zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |

InChI |

InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |

Clave InChI |

ZBBYMGVOKYWSPO-UHFFFAOYSA-J |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |

SMILES canónico |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.